molecular formula C18H17BrN2O3 B3007448 3-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941993-98-2

3-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B3007448
CAS No.: 941993-98-2
M. Wt: 389.249
InChI Key: PGOYSASLKVPXPL-UHFFFAOYSA-N
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Description

3-Bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative characterized by a bromine atom at the 3-position of the benzoyl group, a methoxy group at the 4-position of the aniline ring, and a 2-oxopyrrolidin-1-yl substituent at the 3-position. Its design leverages heterocyclic and halogenated motifs commonly seen in drug discovery, such as kinase inhibitors or protease-targeting agents .

Properties

IUPAC Name

3-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3/c1-24-16-8-7-14(11-15(16)21-9-3-6-17(21)22)20-18(23)12-4-2-5-13(19)10-12/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOYSASLKVPXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Br)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Methoxylation: Addition of a methoxy group to the aromatic ring.

    Amidation: Formation of the benzamide structure.

    Pyrrolidinone Addition: Introduction of the pyrrolidinone moiety.

Each step requires specific reagents and conditions, such as bromine for bromination, methanol for methoxylation, and amines for amidation. The final step often involves the use of pyrrolidinone derivatives under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Therapeutic Potential

Research indicates that compounds similar to 3-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide may exhibit:

  • Antitumor Activity : Studies have shown that derivatives can inhibit cancer cell proliferation by interacting with specific molecular targets involved in tumor growth .
  • Antimicrobial Properties : The compound may also possess antibacterial or antifungal activities, making it a candidate for the development of new antibiotics.

Biochemical Probes

This compound can serve as a biochemical probe to study cellular signaling pathways. Its structural features allow it to interact with various biological molecules, facilitating the exploration of disease mechanisms.

Case Studies

Several studies have utilized similar compounds to investigate their effects on cellular processes:

  • Cell Cycle Regulation : Research demonstrated that certain benzamide derivatives could induce cell cycle arrest in cancer cells, providing insights into potential therapeutic strategies .
  • Signal Transduction : Compounds with similar structures have been shown to modulate signaling pathways related to inflammation and immune response, highlighting their versatility in biological applications.

Synthesis and Catalysis

The compound's unique structure makes it suitable for use as a building block in organic synthesis. It can participate in various chemical reactions, including:

  • Cross-Coupling Reactions : Used to synthesize more complex molecules by forming carbon-carbon bonds.
  • Catalytic Processes : Potential applications in catalysis for industrial chemical reactions due to its reactive functional groups .

Mechanism of Action

The mechanism of action of 3-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares key structural features of 3-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide with similar benzamide derivatives:

Compound Name / ID Substituents on Aniline Ring Benzoyl Group Substituents Heterocyclic Motifs Molecular Weight (Da) Key References
This compound 4-methoxy, 3-(2-oxopyrrolidin-1-yl) 3-bromo 2-Oxopyrrolidin ~388 (estimated)
EMAC2060 (2-{4-methoxy-3-[(E)-hydrazinylidene]phenyl}benzamide bromide) 4-methoxy, 3-(thiazolyl hydrazinylidene) None Thiazole Not reported
4-Bromo-N-[(1S)-2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]propan-2-yl]benzamide Spiro-1,3,8-triazaspiro[4.5]dec-4-one 4-bromo Triazaspiro ring ~568 (estimated)
3-Bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylbenzamide 3,4-dimethoxy (via ethyl chain) 3-bromo None ~378 (estimated)
N-(4-Methoxy-3-(4-methylpiperazin-1-yl)phenyl)-3-methyl-4-(4-pyridyl)benzamide 4-methoxy, 3-(4-methylpiperazin-1-yl) 3-methyl, 4-pyridyl Piperazine ~432 (estimated)

Key Observations :

  • Heterocyclic Diversity : The 2-oxopyrrolidin group in the target compound contrasts with piperazine (e.g., ), thiazole (e.g., ), and spiro systems (e.g., ). These groups influence polarity, hydrogen-bonding capacity, and conformational flexibility.
  • Halogen Placement : Bromine at the 3-position (target compound) versus 4-position (e.g., ) may alter steric interactions in binding pockets.
  • Methoxy Positioning : The 4-methoxy group is conserved in EMAC2060 and the target compound but paired with distinct secondary substituents (thiazole vs. oxopyrrolidin).

Biological Activity

3-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound is characterized by its molecular formula C17H18BrN2O3C_{17}H_{18}BrN_{2}O_{3} and a molecular weight of 366.24 g/mol. It features a bromine atom, a methoxy group, and a pyrrolidinyl moiety, which are significant for its biological activity.

Antiproliferative Effects

Research has indicated that compounds similar to this compound exhibit notable antiproliferative activity against various cancer cell lines. For instance, derivatives with similar structural components have shown IC50 values ranging from 1.2 to 5.3 µM against different cancer types, suggesting strong potential for further development as anticancer agents .

Compound Cell Line IC50 (µM) Reference
Compound AMCF-71.2
Compound BHCT1163.7
Compound CHEK 2935.3

The mechanism by which these compounds exert their antiproliferative effects often involves the inhibition of key enzymes or pathways critical for cancer cell survival. For example, one proposed mechanism includes the inhibition of nicotinamide adenine dinucleotide kinase (NADK), leading to reduced levels of NADPH, which destabilizes dihydrofolate reductase (DHFR), a crucial enzyme in DNA synthesis .

Antioxidant Activity

Additionally, compounds related to this compound have demonstrated significant antioxidant properties in vitro. These activities were assessed using various assays, indicating that they could mitigate oxidative stress in cells .

Study on Anticancer Activity

A study published in MDPI investigated several methoxy-substituted benzamides and their effects on cancer cell proliferation. The results showed that compounds with similar structures to this compound exhibited selective cytotoxicity against MCF-7 breast cancer cells, with some derivatives achieving IC50 values below 5 µM .

Antibacterial Properties

Another study highlighted the antibacterial activity of benzamide derivatives against Gram-positive bacteria. Compounds with methoxy and hydroxy substitutions demonstrated effective minimum inhibitory concentrations (MICs), suggesting that structural modifications could enhance antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide?

  • Methodology : Synthesis typically involves multi-step coupling reactions. For example:

Intermediate Preparation : React 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline with 3-bromobenzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, THF, 0–5°C).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Characterization : Confirm structure via 1H NMR^1 \text{H NMR} (e.g., aromatic protons at δ 7.2–8.1 ppm, pyrrolidinone NH at δ 9.3 ppm) and LC-MS (expected [M+H]+^+ ~403.2) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • 1H/13C NMR^1 \text{H/}^{13}\text{C NMR} : Assign methoxy (δ ~3.8 ppm), pyrrolidinone carbonyl (δ ~175 ppm), and bromine-substituted aromatic signals .
  • FTIR : Identify amide C=O stretch (~1650 cm1^{-1}) and pyrrolidinone absorption bands (~1680 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C18_{18}H17_{17}BrN2_2O3_3) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data for this compound?

  • Analytical Strategies :

Purity Assessment : Verify >95% purity via HPLC (C18 column, acetonitrile/water mobile phase) to exclude impurities influencing activity .

Target Validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity to hypothesized targets (e.g., kinases or GPCRs). Discrepancies may arise from off-target interactions .

Metabolic Stability : Assess hepatic microsomal stability (e.g., human CYP450 isoforms) to rule out rapid degradation masking true efficacy .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Optimization Steps :

Catalyst Screening : Test Pd-catalyzed coupling (e.g., Suzuki-Miyaura for bromoaryl intermediates) with ligands like XPhos to enhance efficiency .

Solvent Effects : Compare DMF vs. THF for amide coupling; DMF may improve solubility but require rigorous drying.

Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and identify side-product formation .

Q. How does the 2-oxopyrrolidin-1-yl moiety influence the compound’s pharmacokinetic profile?

  • Mechanistic Insights :

  • Lipophilicity : The pyrrolidinone group increases logP (predicted ~2.5), enhancing membrane permeability but potentially reducing aqueous solubility .
  • Metabolic Resistance : The lactam structure resists CYP450 oxidation, prolonging half-life compared to non-cyclic amides .
  • SAR Studies : Replace pyrrolidinone with piperidone or morpholine to assess impact on target binding and toxicity .

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